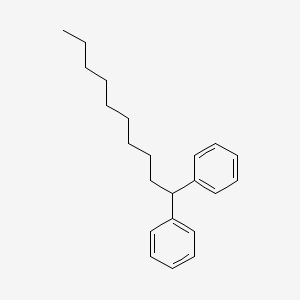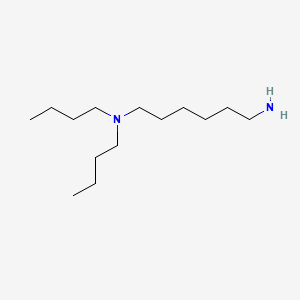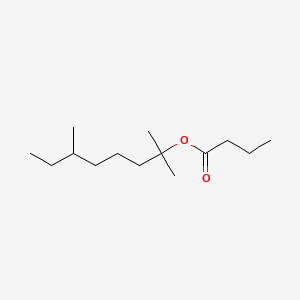
1,1,5-Trimethylheptyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5-Trimethylheptyl butyrate is an organic compound with the molecular formula C14H28O2. It is a butyrate ester, which means it is derived from butyric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 1,1,5-trimethylheptanol with butyric acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,5-Trimethylheptyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
1,1,5-Trimethylheptyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1,1,5-trimethylheptyl butyrate involves its interaction with specific molecular targets and pathways. For example, butyrate esters are known to act as histone deacetylase inhibitors (HDACi), which can modulate gene expression by altering chromatin structure. This epigenetic regulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
1,1,5-Trimethylheptyl acetate: Similar structure but with an acetate ester group.
1,1,5-Trimethylheptyl propionate: Similar structure but with a propionate ester group.
1,1,5-Trimethylheptyl valerate: Similar structure but with a valerate ester group.
Uniqueness: 1,1,5-Trimethylheptyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its applications in various fields, particularly in scientific research and industry, highlight its versatility and potential .
Propiedades
Número CAS |
96846-75-2 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2,6-dimethyloctan-2-yl butanoate |
InChI |
InChI=1S/C14H28O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h12H,6-11H2,1-5H3 |
Clave InChI |
XXNUYFMLMIVIND-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


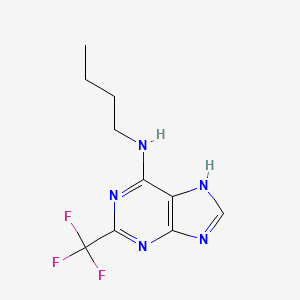
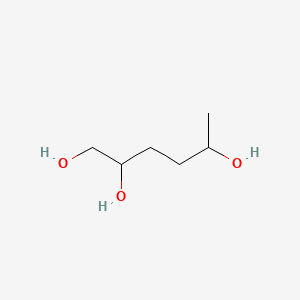
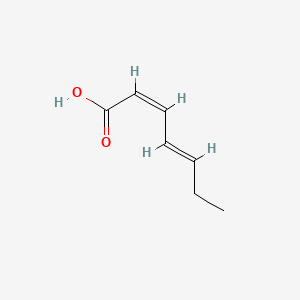
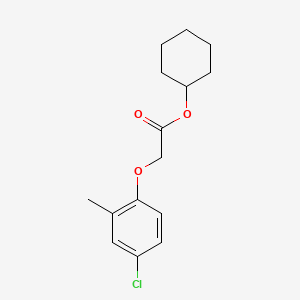
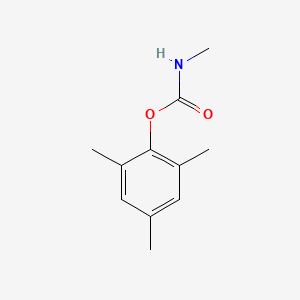


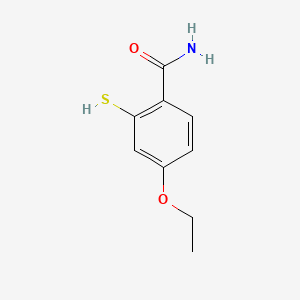
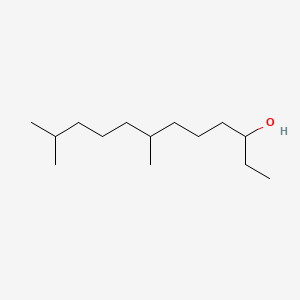
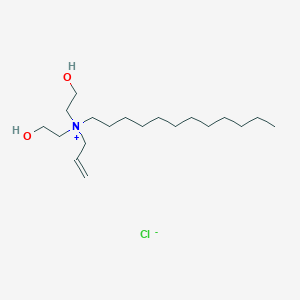
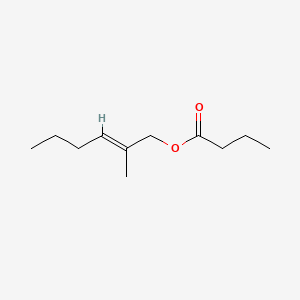
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
